molecular formula C10H7F6NO4 B6328238 METHYL 3,3,3-TRIFLUORO-2-(FURYL)-N-(TRIFLUOROACETYL)ALANINATE CAS No. 126954-03-8

METHYL 3,3,3-TRIFLUORO-2-(FURYL)-N-(TRIFLUOROACETYL)ALANINATE

Cat. No.: B6328238
CAS No.: 126954-03-8
M. Wt: 319.16 g/mol
InChI Key: PMFQDUPMXUKYPH-MRVPVSSYSA-N
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Description

Methyl 3,3,3-trifluoro-2-(furyl)-N-(trifluoroacetyl)alaninate is a fluorinated organic compound with the molecular formula C8H8F3NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-(furyl)-N-(trifluoroacetyl)alaninate typically involves the reaction of 3,3,3-trifluoro-2-(furyl)alanine with methyl trifluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-(furyl)-N-(trifluoroacetyl)alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(furyl)-N-(trifluoroacetyl)alaninate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-(furyl)-N-(trifluoroacetyl)alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
  • 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid

Uniqueness

Methyl 3,3,3-trifluoro-2-(furyl)-N-(trifluoroacetyl)alaninate is unique due to the presence of both trifluoromethyl groups and a furan ring, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl (2R)-3,3,3-trifluoro-2-(furan-2-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO4/c1-20-7(19)8(10(14,15)16,5-3-2-4-21-5)17-6(18)9(11,12)13/h2-4H,1H3,(H,17,18)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFQDUPMXUKYPH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CO1)(C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@](C1=CC=CO1)(C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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